molecular formula C11H18N2O B7820187 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine

Cat. No.: B7820187
M. Wt: 194.27 g/mol
InChI Key: KEEJOSQWSHEYBI-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a cyclopentanamine moiety linked to a 3,5-dimethyl-1,2-oxazole ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with a suitable oxazole derivative under controlled conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes to form the oxazole ring, followed by subsequent reaction with cyclopentanamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the cyclopentanamine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine exerts its effects involves interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopentanamine moiety may also play a role in binding to biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2-oxazole: Shares the oxazole ring but lacks the cyclopentanamine moiety.

    Cyclopentanamine: Contains the cyclopentanamine moiety but lacks the oxazole ring.

    N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine: Similar structure but without the cyclopentane ring.

Uniqueness

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine is unique due to the combination of the oxazole ring and the cyclopentanamine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8-11(9(2)14-13-8)7-12-10-5-3-4-6-10/h10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEJOSQWSHEYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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